molecular formula C24H25N5O5S B2555888 methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate CAS No. 1216641-67-6

methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate

Cat. No.: B2555888
CAS No.: 1216641-67-6
M. Wt: 495.55
InChI Key: CPYJDJFDKXMPCX-UHFFFAOYSA-N
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Description

Methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H25N5O5S and its molecular weight is 495.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Heterocyclic compounds with complex structures, similar to the target molecule, are often subjects of synthetic chemistry research due to their potential applications in pharmaceuticals and materials science. For example, the work of Rahmouni et al. (2014) on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives showcases a methodology that could be applicable to the synthesis of the target molecule. This involves intramolecular cyclization techniques and [3+2] cycloaddition reactions to create new heterocyclic compounds (Rahmouni et al., 2014).

Potential Applications in Drug Design

The synthesis of complex heterocyclic compounds often targets the development of new pharmacologically active molecules. Even though the exclusion of drug use and side effects is requested, it's worth noting that the structural complexity of such molecules, including the target compound, underlies their potential for binding to diverse biological targets, leading to various applications in medicinal chemistry.

Chemical Reactions and Functionalization

The ability to undergo specific chemical reactions is a key aspect of such compounds. Studies like those by Toplak et al. (1999) demonstrate the utility of related compounds in the synthesis of heterocyclic systems, highlighting the potential for the target molecule to be used as a precursor or intermediate in the synthesis of new chemical entities with diverse functionalities (Toplak et al., 1999).

Properties

IUPAC Name

methyl 3-[[2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S/c1-4-29-20-19(15(2)26-29)28(14-18(30)25-17-11-13-35-21(17)23(32)34-3)24(33)27(22(20)31)12-10-16-8-6-5-7-9-16/h5-9,11,13H,4,10,12,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYJDJFDKXMPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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